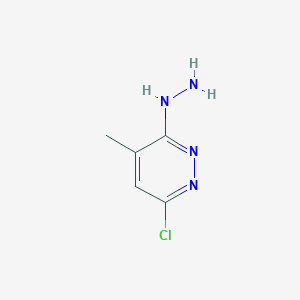

6-Chloro-3-hydrazinyl-4-methylpyridazine

Vue d'ensemble

Description

6-Chloro-3-hydrazinyl-4-methylpyridazine is a pyridazine derivative characterized by a chlorine atom at position 6, a hydrazinyl group at position 3, and a methyl group at position 4. Its molecular formula is C₆H₇ClN₄, with a molecular weight of 170.6 g/mol. The compound is synthesized through multi-step reactions involving hydrazine derivatives and chlorination agents like phosphorus oxychloride (POCl₃) . Its hydrazinyl group enables participation in condensation and cyclization reactions, making it valuable in medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydrazinyl-4-methylpyridazine typically involves the reaction of 6-chloro-4-methylpyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, usually in an ethanol solvent. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-3-hydrazinyl-4-methylpyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridazine ring.

Reduction: Various hydrazine derivatives.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

3-Chloro-6-hydrazinyl-4-methylpyridazine is an organic compound with a hydrazine moiety and a chlorine atom attached to a pyridazine ring. It has a molecular formula of and a molecular weight of approximately 158.59 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block for various chemical syntheses.

Potential Applications

- Pharmaceutical Development 3-Chloro-6-hydrazinyl-4-methylpyridazine may serve as a lead compound for drug development targeting various diseases due to its biological activity.

- Versatility in Synthetic Organic Chemistry Reactions with 3-Chloro-6-hydrazinyl-4-methylpyridazine highlight the compound's versatility in synthetic organic chemistry.

- Therapeutic Applications Related pyridazine derivatives have been implicated in the inhibition of specific kinases, such as p38 mitogen-activated protein kinase, which plays a role in inflammatory responses and cancer progression.

- Anti-inflammatory agents 6-Arylbenzimidazo [1,2-c] quinazoline derivatives may have a potential as anti-inflammatory agents .

The biological activity of 3-chloro-6-hydrazinyl-4-methylpyridazine is still under investigation, but similar compounds have shown potential in various therapeutic areas. The high gastrointestinal absorption of this compound suggests potential bioavailability for therapeutic applications.

Related Research

Other research includes:

- A series of modified N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogues were synthesized .

- 研究 On the Biological Importance, Preparation, and Uses of Imidazo[1,2] .

- 6, 5-fused heteroarylpiperidine ether compounds and pharmaceutical compositions thereof are disclosed .

- Some new 3-substituted quinazolin-4(3H)-ones and 3,4-dihydro-quinazolin-2(1H)-one derivatives are reported that compounds as broad-spectrum antitumors show effectiveness toward numerous cell lines that belong to different tumor subpanels .

Mécanisme D'action

The mechanism of action of 6-Chloro-3-hydrazinyl-4-methylpyridazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Reactivity

Physicochemical and Spectral Comparisons

- Hydrazinyl vs. Amine Groups : The hydrazinyl group in the target compound exhibits distinct IR stretches (e.g., N–H at ~3300 cm⁻¹ and N–N at ~1600 cm⁻¹) compared to amines (N–H at ~3400 cm⁻¹) .

- Chlorine Position : The chlorine at C6 in the target compound (vs. C3 in 3-chloro-4-methylpyridazine) alters electronic distribution, as evidenced by downfield shifts in ¹H NMR (e.g., C4-CH₃ at δ 2.5 ppm) .

- Melting Points : The target compound has a higher melting point (~250–300°C) compared to dichloro analogs (~150°C), attributed to intermolecular H-bonding via the hydrazinyl group .

Activité Biologique

6-Chloro-3-hydrazinyl-4-methylpyridazine (CAS No. 66530-55-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to function as a bromodomain and extraterminal (BET) protein inhibitor, which plays a crucial role in regulating gene transcription by interacting with acetylated lysines on histones . This inhibition can lead to altered cellular processes, making it a candidate for cancer therapy.

Biological Activities

The compound exhibits several notable biological activities:

-

Anticancer Activity :

Research indicates that this compound can inhibit the proliferation of cancer cells by targeting BET proteins, which are implicated in various cancers, including acute myeloid leukemia (AML) . -

Antimicrobial Activity :

Preliminary studies suggest that derivatives of hydrazinyl pyridazines, including this compound, may possess antimicrobial properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study focusing on the inhibition of BET proteins, this compound was shown to induce cell death in AML cell lines. The mechanism involved the disruption of transcriptional regulation, which is critical for cancer cell survival .

Case Study: Antimicrobial Properties

A series of experiments evaluated the antimicrobial efficacy of hydrazinyl derivatives, including this compound. The results indicated significant antibacterial activity against multiple strains, suggesting potential as a therapeutic agent in infectious diseases .

Q & A

Q. Basic: What synthetic methodologies are commonly used to prepare 6-Chloro-3-hydrazinyl-4-methylpyridazine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves functionalizing the pyridazine core through nucleophilic substitution or hydrazine coupling. For example, hydrazine derivatives can be introduced via refluxing 6-chloro-3-chloromethylpyridine with hydrazine hydrate under anhydrous conditions . Optimization strategies include:

- Temperature control : Reactions often proceed at 80–100°C to avoid side products like cyclization byproducts.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while methanol is suitable for hydrazone formation .

- Stoichiometry : A 1:1.2 molar ratio of chloro precursor to hydrazine minimizes unreacted starting material.

Propriétés

IUPAC Name |

(6-chloro-4-methylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-3-2-4(6)9-10-5(3)8-7/h2H,7H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERJLPZSASYBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466060 | |

| Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66530-55-0 | |

| Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.